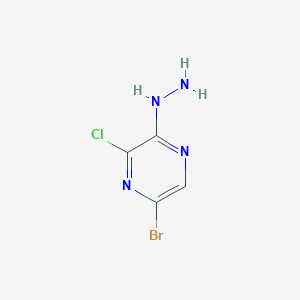
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Numéro de catalogue B1442700
Poids moléculaire: 223.46 g/mol
Clé InChI: LDSVTELDHUQWGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09428513B2
Procedure details


5-bromo-3-chloro-2-hydrazinylpyrazine 11-1 (945 mg; 3.51 mmol) is dissolved in 12 ml trimethyl orthoacetate and heated up to 130° C. for 1 hour. The solution is diluted with water and extracted with EtOAc. The organic phase is then purified with flash chromatography: cHex/EtOAc=70%/30% to 55%/45% within 10 column volumes.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[C:11](OC)(OC)(OC)[CH3:12]>O>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]2[N:6]([C:11]([CH3:12])=[N:9][N:8]=2)[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
945 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=C(C(=NC1)NN)Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OC)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is then purified with flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1N=C(C=2N(C1)C(=NN2)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
